6-(Trifluoromethoxy)-1H-indazol-5-amine is an organic compound with the molecular formula and a molecular weight of 201.15 g/mol. This compound is classified as a nitrogen-containing heterocyclic compound, specifically an indazole derivative. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features and reactivity.
This compound can be sourced from various chemical suppliers and is categorized under indazoles, which are bicyclic compounds featuring a five-membered ring fused to a six-membered ring containing nitrogen atoms. The trifluoromethoxy group enhances the compound's electronic properties, making it valuable for further chemical transformations and applications in drug design.
The synthesis of 6-(trifluoromethoxy)-1H-indazol-5-amine can be approached through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One notable method includes the use of hydrazine derivatives to facilitate the formation of the indazole ring.
The molecular structure of 6-(trifluoromethoxy)-1H-indazol-5-amine can be represented using various notations:
C1=C2C=NNC2=CC(=C1N)C(F)(F)F
MHRNJCQQTAOQEH-UHFFFAOYSA-N
The compound features a bicyclic indazole framework with an amino group at position 5 and a trifluoromethyl group at position 6, contributing to its chemical reactivity and biological activity.
6-(Trifluoromethoxy)-1H-indazol-5-amine can participate in various chemical reactions due to its functional groups:
While specific mechanisms of action for 6-(trifluoromethoxy)-1H-indazol-5-amine may vary based on its application, it is often investigated for its biological activities:
The physical and chemical properties of 6-(trifluoromethoxy)-1H-indazol-5-amine are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.15 g/mol |
Density | Approximately 1.536 g/cm³ |
Boiling Point | 358.5 °C at 760 mmHg |
Melting Point | 170-172 °C |
LogP | 2.745 |
PSA (Polar Surface Area) | 54.7 Ų |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its potential toxicity .
6-(Trifluoromethoxy)-1H-indazol-5-amine has several promising applications in scientific research:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7